molecular formula C11H8F3NO2 B12886039 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 60050-38-6

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B12886039
CAS No.: 60050-38-6
M. Wt: 243.18 g/mol
InChI Key: LJRIIFVNKSPAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with an amine to form an imine intermediate, followed by cyclization with a suitable dione precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of both the trifluoromethyl group and the pyrrolidine-2,5-dione scaffold. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(8)17/h1-4,8H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRIIFVNKSPAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493039
Record name 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60050-38-6
Record name 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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